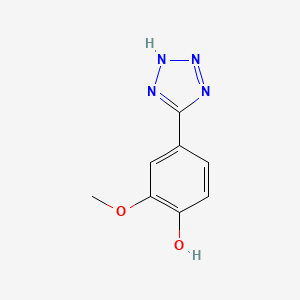

2-methoxy-4-(1H-tetrazol-5-yl)phenol

Descripción

2-Methoxy-4-(1H-tetrazol-5-yl)phenol (CAS: 376609-66-4) is a phenolic compound featuring a methoxy group at the 2-position and a tetrazole ring at the 4-position of the benzene ring . Its molecular formula is C₈H₈N₄O₂, with a molecular weight of 192.17 g/mol. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique physicochemical properties, such as enhanced acidity (pKa ~4.9 for tetrazole) compared to carboxylic acids, making it a bioisostere in medicinal chemistry . The compound is primarily used in research settings, with applications in coordination chemistry and material science, as evidenced by its role in synthesizing nitrated derivatives for metal-organic frameworks .

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAXBFZKBKYTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Multi-Component and Reflux Methods

A. Reflux in Ethanol or Aqueous Media

Research indicates that the synthesis of tetrazole derivatives, including compounds similar to 2-methoxy-4-(1H-tetrazol-5-yl)phenol, can be achieved via refluxing in ethanol or water under catalytic conditions. For example, the synthesis of 5-substituted-1H-tetrazoles in ethanol under reflux has shown high yields and purity, with the process being environmentally friendly and efficient.

- The high-yield synthesis of tetrazoles was accomplished in ethanol under reflux, utilizing catalysts such as Fe-based nanomaterials or Lewis acids, with reaction times ranging from minutes to a few hours.

- The process involves initial formation of nitrile intermediates, which then undergo [3+2] cycloaddition with sodium azide to form the tetrazole ring.

B. Multi-Component Reactions (MCR)

A notable method involves a one-pot three-component reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide, catalyzed by Lewis acids like ammonium cerium(IV) sulfate, in solvents like DMF or water. The process is optimized at elevated temperatures (~120°C), with yields reaching up to 90%.

Catalytic Approaches Using Nanomaterials and Metal Catalysts

A. Use of Magnetic Nanocatalysts

Recent advances have employed nanocatalysts such as Fe₃O₄@PMO–ICS–ZnO, which facilitate the synthesis of tetrazole derivatives through cascade condensation and [3+2] cycloaddition reactions. These catalysts offer advantages like recyclability, green solvents, and high yields.

- The catalyst promotes the formation of the Knoevenagel intermediate, which then reacts with sodium azide to form the tetrazole ring.

- Optimal conditions involve using ethanol or water as solvents at reflux temperatures, with catalyst loadings as low as 10 mol%.

B. Metal Catalysts in Solvent Media

SnCl₂ and other Lewis acids have been used to catalyze the cycloaddition of nitriles with sodium azide. These reactions are typically performed in DMF at elevated temperatures (~120°C), with yields exceeding 90%.

Synthesis via Halogenation and Nucleophilic Substitution

A. Bromination and Methoxy Substitution

A classical route involves bromination of phenolic compounds, such as 4-hydroxyacetophenone, followed by nucleophilic substitution with sodium methoxide to introduce the methoxy group. The brominated intermediate can then undergo further reactions to incorporate the tetrazole ring.

- Bromination with bromine in ethyl acetate and chloroform, followed by reduction with sodium methoxide in methanol, yields alpha-methoxy-4-hydroxyacetophenone with high efficiency.

- The phenolic core can be functionalized with tetrazole via subsequent cycloaddition reactions.

Summary of Preparation Methods with Data Table

| Method | Solvent | Catalyst/Conditions | Key Intermediates | Yield | Notes |

|---|---|---|---|---|---|

| Multi-component reflux | Ethanol / Water | Lewis acids, reflux | Nitrile intermediates | Up to 90% | Environmentally friendly, high efficiency |

| Nanocatalyst-mediated | Ethanol / Water | Fe₃O₄@PMO–ICS–ZnO | Knoevenagel intermediate | >85% | Recyclable, green solvents |

| Metal-catalyzed cycloaddition | DMF | SnCl₂, 120°C | Nitrile + azide | >90% | High yield, robust |

| Halogenation + nucleophilic substitution | Ethyl acetate, chloroform | Bromination, sodium methoxide | Alpha-methoxy-phenol | 85-95% | Multi-step, classical approach |

Research Findings and Optimization

- Reaction Conditions: Elevated temperatures (~120°C), reflux conditions, and the use of green solvents like ethanol and water significantly improve yields.

- Catalyst Efficiency: Nanocatalysts and Lewis acids reduce reaction times and enable recyclability.

- Environmental Impact: Use of benign solvents and recyclable catalysts aligns with green chemistry principles.

Análisis De Reacciones Químicas

2-methoxy-4-(1H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The methoxy and phenol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methoxy-4-(1H-tetrazol-5-yl)phenol has been studied for its therapeutic properties:

- Antimicrobial Activity: Research indicates that compounds containing tetrazole rings exhibit significant antibacterial and antifungal properties. For example, derivatives of tetrazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties: The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Biochemical Probes

Due to its unique structure, this compound serves as a biochemical probe in research:

- Enzyme Interaction Studies: The compound interacts with various enzymes, including those involved in inflammatory response pathways. Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic processes .

Material Science

The compound's chemical properties allow for applications in developing advanced materials:

- Polymer Chemistry: It can be used as a building block in synthesizing polymers with specific functionalities. The incorporation of tetrazole groups into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated that it exhibited significant inhibitory effects against Bacillus cereus and Pseudomonas aeruginosa. The compound was tested at various concentrations, revealing a dose-dependent response with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human cancer cell lines showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. Flow cytometry analysis confirmed significant cell death percentages compared to control groups, establishing the compound's potential as an anticancer agent .

| Cell Line | % Cell Death (Treated) | % Cell Death (Control) |

|---|---|---|

| HeLa | 70 | 10 |

| MCF7 | 65 | 12 |

Mecanismo De Acción

The mechanism of action of 2-methoxy-4-(1H-tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in diverse biochemical interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Tetrazole vs. Triazole : The tetrazole ring in the target compound exhibits higher acidity than triazole derivatives (e.g., in ), favoring ionic interactions in aqueous environments.

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl in , -F in ) increase hydrophobicity and metabolic stability, whereas methoxy groups (-OCH₃) enhance solubility in polar solvents .

Key Observations :

Actividad Biológica

2-Methoxy-4-(1H-tetrazol-5-yl)phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₈N₄O₂

- Molecular Weight : 188.18 g/mol

- CAS Number : 376609-66-4

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The tetrazole ring structure is known for its potential to influence enzyme activity, leading to various therapeutic effects:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to bind to enzyme active sites, altering their conformation and activity, which can lead to anti-inflammatory and analgesic effects.

- Signal Transduction Modulation : The compound may influence signaling pathways that regulate cellular functions, including apoptosis and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazoles exhibit antibacterial properties against various pathogens, indicating potential as antimicrobial agents .

Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial activity against several bacterial strains. A study indicated that tetrazole derivatives showed in vitro antibacterial effects against Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa .

| Bacterial Strain | Activity Detected |

|---|---|

| Escherichia coli | Yes |

| Bacillus cereus | Yes |

| Pseudomonas aeruginosa | Yes |

Cytotoxicity

In vitro studies on cancer cell lines have demonstrated that this compound possesses cytotoxic properties. For instance, it was tested on the MCF-7 breast cancer cell line using the MTT assay, showing a dose-dependent decrease in cell viability .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 50 |

| 100 | 20 |

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various tetrazole derivatives, including this compound, and evaluating their antibacterial properties. The results indicated that the compound exhibited notable inhibition against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

Case Study 2: Cytotoxicity Assessment

Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at higher concentrations, it significantly reduced cell proliferation in MCF-7 cells, highlighting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its moderate molecular weight. Its solubility characteristics are conducive for oral administration, making it a candidate for further drug development .

Q & A

Q. What are the established synthetic routes for 2-methoxy-4-(1H-tetrazol-5-yl)phenol, and what key intermediates are involved?

The compound is typically synthesized via multi-step pathways. A common approach involves cyclization of thiourea derivatives or hydrazide precursors using reagents like phosphorous oxychloride (POCl₃) under controlled temperatures (120–140°C) . For example, halogenated intermediates such as (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers are first prepared, followed by functionalization of the phenol moiety. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and intermediates are validated using TLC and melting point analysis .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal diffraction data collected at 293 K (e.g., Bruker SMART CCD detectors) and refined using SHELXL .

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts for the methoxy group (~δ 3.8 ppm for ¹H; ~δ 55 ppm for ¹³C) and tetrazole ring protons (δ 8.5–9.5 ppm) .

- IR : Stretching vibrations for O–H (3200–3500 cm⁻¹), C–O–C (1250 cm⁻¹), and tetrazole (1450–1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Heteronuclear correlation spectroscopy (HMBC/HSQC) to verify coupling between methoxy protons and aromatic carbons .

- DFT calculations (e.g., Gaussian 16) to model solvent-polarizable environments and compare theoretical/experimental NMR shifts .

- Temperature-dependent NMR to identify dynamic processes (e.g., tautomer interconversion) .

Q. What computational methods are effective in predicting the biological activity of derivatives of this compound?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase for antitubercular activity). Validate docking poses with MD simulations (NAMD/GROMACS) .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate substituent effects (e.g., halogenation) with bioactivity .

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?

- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading, solvent polarity) using response surface methodology .

- In situ monitoring : Raman spectroscopy or HPLC to track intermediate formation and adjust reaction kinetics .

- Green chemistry principles : Replace POCl₃ with polymer-supported reagents to simplify purification .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Common issues include:

- Disordered methoxy/tetrazole groups : Apply SHELXL restraints (SIMU/DELU) to stabilize thermal parameters .

- Twinned crystals : Use TWINABS for data scaling and refine twin laws (e.g., two-domain pseudo-merohedral twinning) .

- Weak high-resolution data : Merge multiple datasets or employ synchrotron radiation to improve completeness .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Validation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR (DMSO-d⁶) | δ 8.72 (s, 1H, tetrazole), δ 3.84 (s, 3H, OCH₃) | |

| ¹³C NMR | δ 167.5 (C=N of tetrazole), δ 56.1 (OCH₃) | |

| IR (KBr) | 3250 cm⁻¹ (O–H), 1510 cm⁻¹ (tetrazole ring) |

Q. Table 2. Optimization Parameters for Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | Maximizes cyclization |

| Catalyst (POCl₃) | 1.2–1.5 equivalents | Reduces dimerization |

| Solvent | Dry DCM or toluene | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.